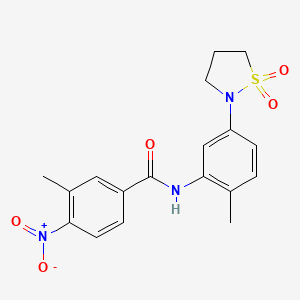

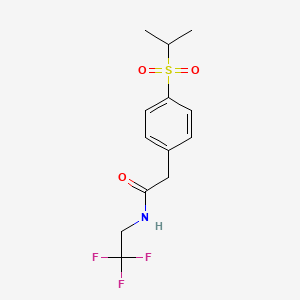

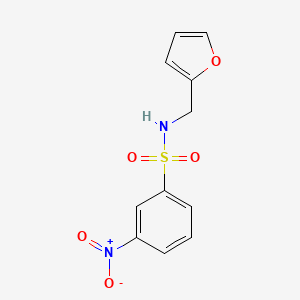

![molecular formula C13H14BrN3OS B2913692 1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897472-96-7](/img/structure/B2913692.png)

1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

説明

“1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a chemical compound that contains a benzothiazole core, which is considered an important class of nitrogen heteroarenes . Benzothiazole derivatives have been associated with substantial biological properties, including antimicrobial, antidiabetic, analgesic, and anti-cancer activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds were greatly accelerated using microwave irradiation . The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .科学的研究の応用

Synthesis of Heterocyclic Compounds

1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been used to prepare a range of 1,3,4‐Thiadiazoles, Thiazoles, and Pyrazolo[1,5‐a]pyrimidines, showcasing its versatility in constructing complex molecular architectures (Abdelhamid, Fahmi, & Baaiu, 2016).

Electrochemical Synthesis

The compound has also found application in electrochemical synthesis, where its derivatives have been utilized to create arylthiobenzazoles through electrochemical oxidation. This process highlights the compound's reactivity and potential in facilitating novel synthetic pathways (Amani & Nematollahi, 2012).

Development of Biological Active Compounds

Another significant application is in the development of biologically active compounds. Derivatives of this compound have been synthesized and shown to possess potent immunosuppressive and immunostimulating activities. Such compounds have demonstrated significant inhibitory effects on macrophages and T-lymphocytes, as well as cytotoxicity against various cancer cell lines (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Antiproliferative Activity

Furthermore, the synthesis of novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety from this compound has led to the discovery of new antiproliferative agents. These hybrid compounds have shown significant growth inhibitory activity against various cancer cell lines, highlighting the therapeutic potential of this compound derivatives in cancer treatment (Kommula, Polepalli, Jain, & Murty, 2018).

作用機序

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

特性

IUPAC Name |

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUPHJJYBYSYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320670 | |

| Record name | 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

897472-96-7 | |

| Record name | 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

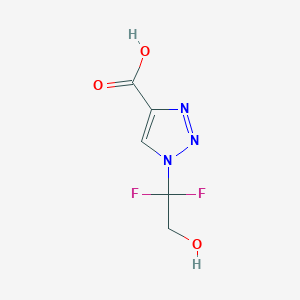

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2913609.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate](/img/structure/B2913610.png)

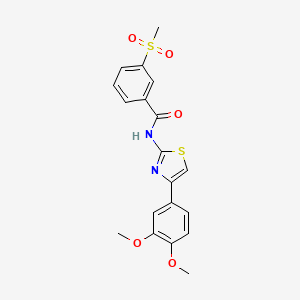

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913612.png)

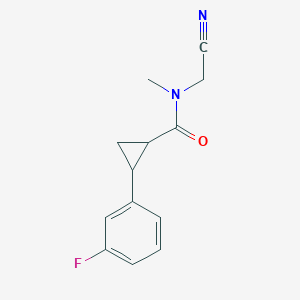

![Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B2913613.png)

![N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2913631.png)